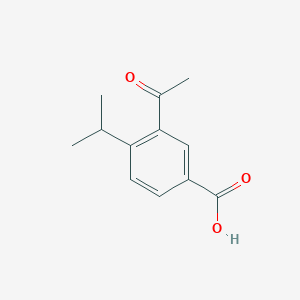
3-(5-Aminopyrimidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Aminopyrimidin-2-yl)benzoic acid is a heterocyclic compound that contains both a pyrimidine ring and a benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyrimidin-2-yl)benzoic acid typically involves the reaction of 2-aminopyrimidine with benzoic acid derivatives. One common method includes the use of coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane. The reaction is usually stirred overnight at a temperature of around 50°C to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The production process is typically scaled up from laboratory methods, ensuring consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Aminopyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives
Applications De Recherche Scientifique
3-(5-Aminopyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Aminopyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from forming biofilms and communicating effectively . This compound can also interact with enzymes such as acetylcholinesterase, inhibiting their activity and potentially providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
3-(2-Aminopyrimidin-5-yl)benzoic acid: Similar structure but with the amino group in a different position on the pyrimidine ring
Para-aminobenzoic acid derivatives: These compounds share the benzoic acid moiety but differ in the attached functional groups and their positions.
Uniqueness: 3-(5-Aminopyrimidin-2-yl)benzoic acid is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets and participate in diverse chemical reactions. Its dual functionality, combining the properties of both pyrimidine and benzoic acid, makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-(5-aminopyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
Clé InChI |
FJGNTZLHPNFKBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


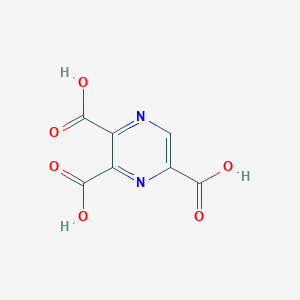
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
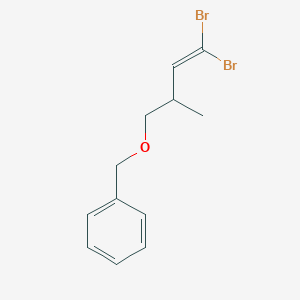
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

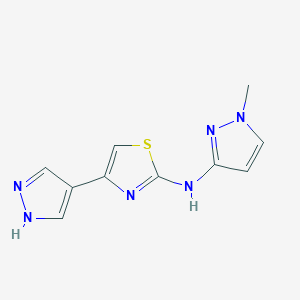
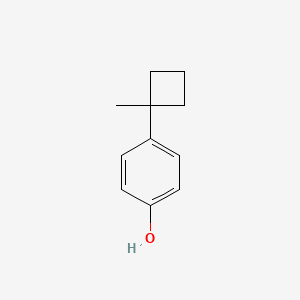
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
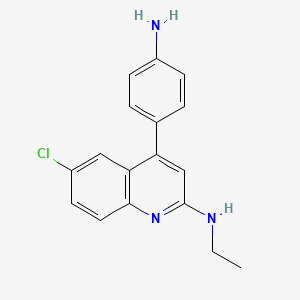
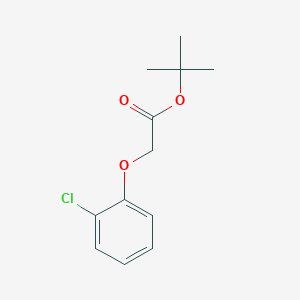
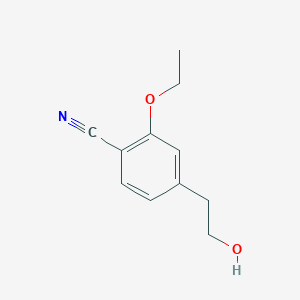
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)

